Nephrotoxicity: Urinary Enzyme Excretion Significantly Lower for Iproplatin vs. Cisplatin
In a comparative clinical study monitoring urinary excretion of alanine aminopeptidase (AAP), N-acetyl-β-D-glucosaminidase (NAG), and total protein as markers of acute tubular damage, iproplatin (216–388 mg/m²) induced significantly less enzymuria and proteinuria than cisplatin (100 mg/m² single dose or 50 mg/m²/day × 4 days) [1]. Carboplatin (300 mg/m²) similarly showed significantly lower nephrotoxicity than cisplatin; however, one of 15 iproplatin-treated patients exhibited exceptional acute tubular toxicity, indicating that while iproplatin is less nephrotoxic than cisplatin on a population level, individual outliers require monitoring [1]. No neurotoxicity or ototoxicity was observed in iproplatin-treated patients across multiple phase I/II studies, whereas these toxicities are hallmark adverse effects of cisplatin [2].
| Evidence Dimension | Acute tubular nephrotoxicity (urinary AAP, NAG, total protein excretion) |
|---|---|
| Target Compound Data | Iproplatin 216–388 mg/m²: significantly lower enzymuria and proteinuria than cisplatin; acute tubular toxicity in 1/15 patients (6.7%) |
| Comparator Or Baseline | Cisplatin 100 mg/m² (single dose) or 200 mg/m² total (divided schedule): significantly higher enzymuria and proteinuria |
| Quantified Difference | Enzymuria and proteinuria induced by iproplatin and carboplatin were significantly less than that for cisplatin (statistical significance reported; specific p-values not extractable from abstract) |
| Conditions | Children and adults with solid tumors; urinary biomarkers measured post-chemotherapy (Goren et al., Cancer Chemother Pharmacol, 1987) |
Why This Matters
For procurement decisions in research models where renal toxicity is a confounding variable or for studies requiring repeated dosing, iproplatin offers a quantifiably reduced nephrotoxic burden relative to cisplatin, enabling longer treatment courses without renal function compromise.
- [1] Goren MP, Forastiere AA, Wright RK, et al. Carboplatin (CBDCA), iproplatin (CHIP), and high dose cisplatin in hypertonic saline evaluated for tubular nephrotoxicity. Cancer Chemother Pharmacol. 1987;19(4):301-5. PMID: 2880677. View Source
- [2] Paolozzi FP, et al. Phase I--preliminary phase II trial of iproplatin, a cisplatin analogue. Invest New Drugs. 1988 Sep;6(3):199-206. PMID: 3192385. View Source
